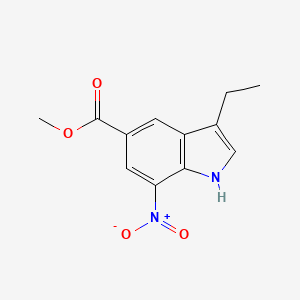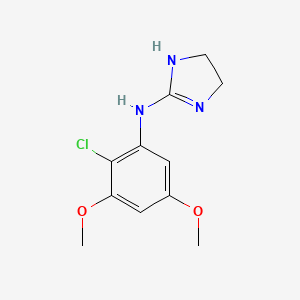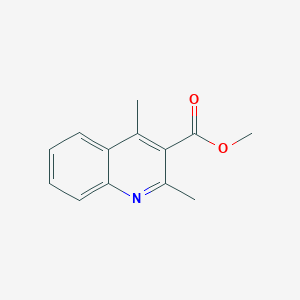![molecular formula C13H11ClINOS B14220254 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline CAS No. 823802-41-1](/img/structure/B14220254.png)
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is an organic compound with the molecular formula C13H11ClINOS It is characterized by the presence of a chloro and iodo substituent on a phenyl ring, a sulfanyl group, and a methoxyaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Halogenation: Introduction of chloro and iodo groups onto the phenyl ring.
Thioether Formation: Reaction of the halogenated phenyl compound with a thiol to form the sulfanyl group.
Amination: Introduction of the methoxyaniline moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the sulfanyl group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromo-2-iodophenyl)sulfanyl]-6-methoxyaniline
- 2-[(4-Chloro-2-fluorophenyl)sulfanyl]-6-methoxyaniline
- 2-[(4-Chloro-2-iodophenyl)sulfanyl]-4-methoxyaniline
Uniqueness
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is unique due to the specific combination of chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxyaniline moiety also contributes to its distinct properties compared to similar compounds.
Propiedades
Número CAS |
823802-41-1 |
|---|---|
Fórmula molecular |
C13H11ClINOS |
Peso molecular |
391.66 g/mol |
Nombre IUPAC |
2-(4-chloro-2-iodophenyl)sulfanyl-6-methoxyaniline |
InChI |
InChI=1S/C13H11ClINOS/c1-17-10-3-2-4-12(13(10)16)18-11-6-5-8(14)7-9(11)15/h2-7H,16H2,1H3 |
Clave InChI |
BYVOVZMLOBZNPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)SC2=C(C=C(C=C2)Cl)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)

![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)


![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)

![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)


![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)
